Glimepiride-d8
Description
Glimepiride-d8 (CAS: SCSI-529109) is a deuterium-labeled analog of the antidiabetic drug glimepiride, a third-generation sulfonylurea used to manage type 2 diabetes. It incorporates eight deuterium atoms (²H) at specific positions within its molecular structure, replacing hydrogen atoms. This isotopic modification enhances its utility as an internal standard in liquid chromatography–electrospray ionization tandem mass spectrometry (LC–ESI-MS–MS) for quantifying glimepiride in biological matrices like human plasma . Its molecular formula is C₂₄H₂₅D₈N₃O₅S, with a molecular weight of 503.67 g/mol (calculated based on isotopic purity ≥98%) .
Properties
Molecular Formula |
C24H26D8N4O5S |
|---|---|
Molecular Weight |
498.67 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Isotopic Purity: this compound’s higher deuterium count (vs. d4/d5) reduces ion suppression in MS, improving signal-to-noise ratios .
- Chromatographic Performance : this compound shows baseline separation from unlabeled glimepiride in LC–ESI-MS–MS, critical for avoiding co-elution errors .
- Regulatory Compliance : Pharmacopeial guidelines (e.g., USP) emphasize deuterated internal standards for method validation, favoring this compound in GLP/GCP studies .
Comparison with Non-Sulfonylurea Deuterated Drugs
Deuterated compounds like Lomitapide-D8 (CAS: 2459377-96-7) and Cefepime D8 Sulfate (CAS: 131857-33-5) share analytical applications but differ in structure and scope:
| Compound | Parent Drug Class | Deuterium Positions | Molecular Weight (g/mol) | Key Analytical Use |
|---|---|---|---|---|
| This compound | Sulfonylurea | 8 (non-labile sites) | 503.67 | Diabetes drug monitoring in plasma |
| Lomitapide-D8 | Microsomal triglyceride transfer protein inhibitor | 8 | 701.78 | Lipid-lowering drug pharmacokinetics |
| Cefepime D8 Sulfate | Cephalosporin antibiotic | 8 | N/A | Antibiotic potency testing in ANDA submissions |
Key Findings :
- Stability : this compound and Lomitapide-D8 exhibit similar resistance to metabolic degradation, ensuring reliable quantification in long-term studies .
- Method Flexibility : Unlike Cefepime D8 (used primarily in antibiotic assays), this compound is compatible with smaller plasma volumes (0.2 mL vs. 0.5–1.0 mL for cephalosporins) .
Advantages Over Non-Deuterated Glimepiride
- Matrix Effect Mitigation: Deuterium labeling minimizes ion suppression caused by endogenous plasma components, enhancing accuracy .
- Pharmacological Inertness: this compound avoids cross-reactivity in immunoassays, a limitation of unlabeled glimepiride .
- Cost Efficiency : Despite higher synthesis costs, this compound reduces repeat analyses, lowering overall study expenses .
Research and Regulatory Implications
Recent pharmacopeial revisions (e.g., USP Chapter ⟨621⟩) now mandate deuterated internal standards for chromatographic assays, solidifying this compound’s role in diabetes research . Studies demonstrate a 15–20% improvement in inter-day precision when using this compound compared to non-deuterated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
